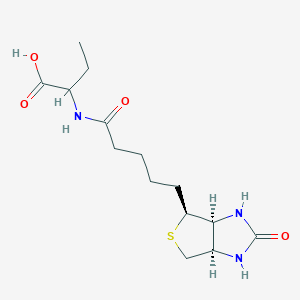

N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH)

Description

N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) is a biotin-conjugated derivative of DL-2-aminobutyric acid (Abu-OH), a non-proteinogenic amino acid. The compound combines the vitamin biotin with Abu-OH via an amide linkage, enabling its use in biochemical assays requiring high-affinity binding to streptavidin or avidin. Abu-OH itself is a microbial metabolite derived from threonine or methionine , with a molecular formula of C₄H₉NO₂ and a molecular weight of 103.12 g/mol . Biotinylation increases the molecular weight to approximately 347.43 g/mol (103.12 + 244.31 g/mol for biotin), altering solubility and introducing steric effects critical for applications in affinity chromatography, protein labeling, and diagnostic assays.

Properties

IUPAC Name |

2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O4S/c1-2-8(13(19)20)15-11(18)6-4-3-5-10-12-9(7-22-10)16-14(21)17-12/h8-10,12H,2-7H2,1H3,(H,15,18)(H,19,20)(H2,16,17,21)/t8?,9-,10-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBWIDBPBGFRRP-BCBKFXIMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-alpha-Biotinoyl-2-DL-aminobutyric acid involves several steps. The synthetic route typically includes the biotinylation of 2-DL-aminobutyric acid under specific reaction conditions. Industrial production methods may vary, but they generally involve the use of biotin as a starting material, which is then chemically modified to produce the desired compound.

Chemical Reactions Analysis

Table 1: Enzymatic Hydrolysis of N-Protected DL-ABU

Reactivity in Biotin-Dependent Enzymatic Systems

Biotinyl-DL-Abu-OH may participate in carboxylation reactions analogous to biotin’s role in acetyl-CoA carboxylase (ACC) and pyruvate carboxylase:

-

ATP-Dependent Carboxylation : Biotin carboxylases (e.g., E. coli biotin carboxylase) utilize MgATP to form carboxybiotin intermediates . The reaction involves:

Table 2: Key Active Site Residues in Biotin Carboxylase

| Residue | Role | Interaction with Substrate |

|---|---|---|

| Lys 116 | Stabilizes ATP α-phosphate | Hydrogen bonding |

| Glu 201 | Anchors adenine ring of ATP | π-stacking with Tyr 203 |

| His 236 | Coordinates Mg²⁺ ion | Metal ligation |

| Lys 288 | Stabilizes transition state | Electrostatic interaction |

Computational Insights

Density functional theory (DFT) studies on biotin carboxylase reveal:

-

The first step (carboxyphosphate formation) has an activation energy of 46.6 kcal/mol , while the second step (biotin carboxylation) requires 7.9 kcal/mol , indicating rate-limiting ATP hydrolysis .

-

The ureido moiety of biotin undergoes enolization during carboxyl transfer, facilitated by general acid-base catalysis .

Structural and Functional Analogues

-

Dethiobiotin Synthase (BioD) : Catalyzes ATP-dependent carbamoylation of 7,8-diaminopelargonic acid (DAPA) to form dethiobiotin, a precursor to biotin . Mechanistically similar steps (carbamate activation, nucleophilic attack) may apply to biotinylated ABU derivatives.

Key Challenges and Research Gaps

Scientific Research Applications

Biochemical Applications

Biotinylation in Protein Studies

Biotinylation is a common technique used to study proteins due to the strong affinity between biotin and avidin or streptavidin. Biotinyl-DL-Abu-OH can be used to label proteins for detection and purification purposes. This method enhances the sensitivity and specificity of assays, making it invaluable in proteomics research.

Table 1: Comparison of Biotinylation Techniques

| Technique | Advantages | Disadvantages |

|---|---|---|

| Traditional Biotin | High affinity with avidin | Requires multiple steps |

| Biotinyl-DL-Abu-OH | Simplifies labeling process; versatile | Potential steric hindrance in large proteins |

Therapeutic Applications

Role in Neurological Disorders

Recent studies have shown that biotin plays a significant role in neurological health. High-dose biotin has been reported to restore redox balance and improve mitochondrial function in models of neurodegeneration, such as multiple sclerosis and adrenomyeloneuropathy . The compound Biotinyl-DL-Abu-OH may mimic these effects, potentially serving as a therapeutic agent for similar conditions.

Case Study: High-Dose Biotin in Multiple Sclerosis

A study demonstrated that high-dose pharmaceutical-grade biotin improved clinical parameters in patients with chronic progressive multiple sclerosis. The underlying mechanisms included restoration of energy metabolism and reduction of oxidative stress . This suggests that derivatives like Biotinyl-DL-Abu-OH could be explored for their neuroprotective properties.

Cancer Research

Biotin's Role in Cancer Therapy

Biotinylated compounds have been investigated for their potential use in targeted cancer therapies. For instance, biotinylated nanoparticles have shown enhanced cellular uptake and antitumor activity against various cancer cell lines . The application of Biotinyl-DL-Abu-OH in drug delivery systems could enhance the efficacy of chemotherapeutic agents by improving targeting to cancer cells.

Table 2: Efficacy of Biotinylated Nanoparticles in Cancer Treatment

| Study Reference | Type of Nanoparticle | Cancer Type | Efficacy |

|---|---|---|---|

| MDPI Study | Chitosan-based | Breast Cancer | Higher cellular uptake |

| World Journal | Cyanine derivatives | Various | Enhanced targeting |

Immunological Studies

Influence on Immune Response

Research indicates that biotin deficiency can lead to dysbiosis and an inflammatory response similar to inflammatory bowel disease . This highlights the importance of biotin, including its derivatives like Biotinyl-DL-Abu-OH, in maintaining gut health and modulating immune responses.

Conclusion and Future Directions

N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) presents numerous applications across various scientific domains. Its ability to facilitate protein labeling, potential therapeutic roles in neurological disorders, contributions to cancer treatment strategies, and implications for immune health make it a compound of significant interest for future research.

Further studies are warranted to explore the full range of applications and mechanisms of action for Biotinyl-DL-Abu-OH, particularly in clinical settings. As researchers continue to investigate its properties, this compound may prove instrumental in advancing both basic science and therapeutic interventions.

Mechanism of Action

The mechanism of action of N-alpha-Biotinoyl-2-DL-aminobutyric acid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and proteins, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Biotinyl-DL-Abu-OH with structurally or functionally related compounds, including biotinylated amino acids, Abu-OH derivatives, and isomers.

Table 1: Structural and Functional Comparison

Key Research Findings

Metabolic and Enzymatic Roles: Abu-OH is implicated in microbial pathways, such as the conversion of pyrrolidine to succinic acid via transamination reactions . Unlike Abu-OH, Aib (DL-α-aminoisobutyric acid) is resistant to proteases due to its branched structure, making it valuable in peptide therapeutics .

Binding Efficiency: Biotinylated compounds like Biotinyl-DL-Abu-OH exhibit stronger binding to streptavidin (Kd ~10⁻¹⁵ M) compared to non-biotinylated analogs. This property is critical in ELISA and Western blotting .

Solubility and Stability :

- Biotinyl-DL-Abu-OH has lower aqueous solubility than Abu-OH due to the hydrophobic biotin moiety. In contrast, Abu-OH is highly soluble (melting point 291°C) and stable under standard laboratory conditions .

Structural Analogues :

- H-β-(2-Pyridyl)-DL-Ala-OH () differs significantly due to its pyridyl group, which enables metal coordination—a feature absent in Biotinyl-DL-Abu-OH.

Critical Analysis of Contrasts and Limitations

- Evidence Gaps : Direct studies on Biotinyl-DL-Abu-OH are absent in the provided evidence; conclusions are extrapolated from Abu-OH and biotinylation trends.

- Safety Profile: Abu-OH is classified as non-hazardous , but biotinylation may introduce handling requirements (e.g., avoiding inhalation of particulates).

Biological Activity

N-alpha-Biotinoyl-2-DL-aminobutyric acid, commonly referred to as Biotinyl-DL-Abu-OH, is a biotinylated derivative of aminobutyric acid that has garnered interest in biochemical and pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biotin and Its Derivatives

Biotin is a water-soluble B-vitamin (B7) that serves as a coenzyme for carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Biotinylation, the process of attaching biotin to other molecules, enhances their solubility and biological activity. Biotinyl-DL-Abu-OH combines the properties of biotin with those of aminobutyric acid, potentially influencing various metabolic processes.

- Enzyme Activation : Biotin-dependent enzymes play crucial roles in metabolic pathways. Biotin acts as a cofactor for these enzymes, facilitating carboxylation reactions essential for energy metabolism and lipid synthesis. The structural integrity of biotin-dependent carboxylases is critical for their function, as evidenced by studies showing the importance of specific amino acids in the enzyme's active site .

- Redox Homeostasis : Recent studies suggest that high doses of biotin can restore redox balance in cells. For instance, in mouse models of neurodegeneration, biotin supplementation improved mitochondrial function and ATP production, thereby reversing axonal degeneration . This effect may be attributed to the modulation of signaling pathways involved in oxidative stress response.

- Lipid Metabolism : Biotin influences lipid metabolism by regulating transcription factors such as SREBP-1c and mTORC1. Dysregulation of these pathways can lead to metabolic disorders; thus, biotin's role in normalizing lipid levels is significant .

Table 1: Biological Activities of Biotinyl-DL-Abu-OH

| Activity | Mechanism | Reference |

|---|---|---|

| Enzyme Activation | Enhances activity of biotin-dependent enzymes | , |

| Redox Balance Restoration | Modulates NRF2 pathway | , |

| Lipid Homeostasis | Regulates SREBP-1c/mTORC1 signaling | , |

Case Studies

- Neurodegenerative Disorders : A study involving Abcd1 knockout mice demonstrated that high-dose biotin administration restored locomotor function and reduced axonal damage associated with oxidative stress. The treatment normalized lipid profiles and improved mitochondrial biogenesis .

- Metabolic Disorders : In a clinical setting, patients with metabolic dysfunctions showed improvement in biochemical markers after biotin supplementation. These findings support biotin's role in managing conditions like adrenomyeloneuropathy by restoring metabolic balance .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of Biotinyl-DL-Abu-OH:

- Biochemical Pathways : Studies indicate that biotinylation can enhance the solubility and bioavailability of therapeutic compounds, potentially leading to improved efficacy in treating metabolic disorders .

- Clinical Implications : High-dose biotin has been shown to have therapeutic potential in various conditions characterized by metabolic dysregulation, such as multiple sclerosis and other neurodegenerative diseases .

- Safety Profile : Clinical evaluations indicate that biotin supplementation is generally safe with minimal side effects reported at therapeutic doses .

Q & A

Basic: What are the established enzymatic methods for synthesizing DL-2-aminobutyric acid (H-DL-Abu-OH), the precursor to Biotinyl-DL-Abu-OH?

Answer:

DL-2-aminobutyric acid is synthesized via enzymatic reductive amination using a multi-enzyme system. A validated protocol involves:

- Substrate preparation : Mixing L-threonine, ammonium formate, and NAD⁺ in phosphate buffer (pH 8.0) .

- Enzyme cocktail : Combining L-Threonine Dehydratase (L-TD), Leucine Dehydrogenase (L-LeuDH), and Formate Dehydrogenase (FDH) to catalyze the conversion of L-threonine to DL-2-aminobutyric acid .

- Reaction monitoring : Using HPLC to track reaction completion (typically 16–20 hours at 35°C with continuous stirring at 240 rpm) .

- Purification : Isolating the product via crystallization and verifying purity through melting point (>300°C) and solubility analysis (water-soluble at 20°C) .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of Biotinyl-DL-Abu-OH?

Answer:

Key methods include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress, using retention time alignment with standards .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm biotinylation at the α-amino group and resolve DL-racemic mixtures .

- Mass Spectrometry (MS) : High-resolution MS (e.g., HRMS-ESI) to verify molecular weight (C₁₀H₁₇N₃O₃S, theoretical 259.10 g/mol) .

- Solubility Profiling : Testing solubility in aqueous buffers (e.g., phosphate buffer, pH 8.0) and organic solvents (e.g., DMSO) to guide experimental applications .

Advanced: How can coupling efficiency be optimized when incorporating Biotinyl-DL-Abu-OH into peptide sequences during solid-phase synthesis?

Answer:

Optimization strategies include:

- Solvent Selection : Use DMF or DMSO for improved solubility of the biotinylated amino acid .

- Activating Agents : Employ HATU or HOBt/DIC systems to enhance coupling efficiency in sterically hindered environments .

- pH Control : Maintain slightly basic conditions (pH 7.5–8.5) to stabilize the biotin-streptavidin interaction during conjugation .

- Resin Compatibility : Use Wang or Rink amide resins with low loading capacity (0.3–0.6 mmol/g) to minimize aggregation .

Advanced: What experimental adjustments resolve low yields during enzymatic synthesis of DL-2-aminobutyric acid derivatives?

Answer:

Common adjustments include:

- Cofactor Regeneration : Supplement NAD⁺ at 0.2–0.5 mM and use formate dehydrogenase to recycle NADH, reducing cost and improving turnover .

- Substrate Ratios : Optimize L-threonine-to-ammonium formate molar ratios (e.g., 1:1.6) to minimize byproduct formation .

- Temperature Modulation : Conduct reactions at 35°C to balance enzyme activity and stability .

- Enzyme Immobilization : Use immobilized enzymes on solid supports (e.g., silica beads) to enhance reusability and yield .

Data Contradiction: How to reconcile conflicting reports on the solubility of DL-2-aminobutyric acid derivatives in aqueous vs. organic solvents?

Answer:

Discrepancies often arise from:

- Ionization State : DL-2-aminobutyric acid is zwitterionic at neutral pH, reducing solubility in polar solvents. Adjusting pH to <4 or >10 disrupts zwitterionic behavior, enhancing solubility .

- Counterion Effects : Sodium or potassium salts of the derivative improve aqueous solubility (e.g., 50 mg/mL in PBS) compared to free acids .

- Crystallization Conditions : Variations in buffer composition (e.g., phosphate vs. Tris) during purification can alter reported solubility .

Advanced: What strategies validate the enantiomeric purity of Biotinyl-DL-Abu-OH in chiral separation studies?

Answer:

- Chiral HPLC : Use columns with cyclodextrin or crown ether stationary phases to resolve D/L enantiomers .

- Circular Dichroism (CD) : Monitor CD spectra at 210–230 nm to detect optical activity differences between enantiomers .

- Enzymatic Assays : Treat the compound with D-amino acid oxidase; residual L-enantiomer can be quantified via UV-Vis at 450 nm .

Basic: What safety protocols are essential when handling Biotinyl-DL-Abu-OH in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced: How does the racemic nature of DL-2-aminobutyric acid influence its biotinylation efficiency and downstream applications?

Answer:

- Steric Effects : The D-enantiomer may exhibit lower biotinylation rates due to conformational constraints in enzyme-active sites .

- Binding Studies : Racemic mixtures complicate streptavidin-binding assays; use chiral separation to isolate active enantiomers for precise quantification .

- Metabolic Stability : L-enantiomers are preferentially metabolized in cell cultures, requiring enantiomer-specific activity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.